Gamabufotalin is a bufadienolide, a class of steroids found naturally in toad venom. [] It is commonly isolated from the venom of various Bufo species, including Bufo bufo gargarizans [, , , , ], Bufo melanostictus [, ], and Bufo viridis. [] Gamabufotalin is recognized for its cytotoxic activity against tumor cells and has been investigated for its potential as an anticancer agent. [, , , , , , , ]
While gamabufotalin is primarily isolated from natural sources, a synthetic pathway for converting gamabufotalin (3β,11α,14-trihydroxy-5β-bufa-20,22-dienolide) to 11α-hydroxyresibufogenin has been reported. [] This method involves selective dehydration of gamabufotalin with hydrochloric acid in methanol to yield a 14-ene intermediate. Subsequent addition of hypobromous acid to the 14-ene intermediate produces a bromohydrin, which undergoes facile conversion to 11α-hydroxyresibufogenin upon treatment with pyridine. []
The molecular structure of gamabufotalin has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , , ] It is characterized by a steroid nucleus with a 2-pyrone ring attached at the C-17β position. [] The stereochemistry of the hydroxyl groups at C-3, C-11, and C-14 has been determined as β, α, and β, respectively. [] X-ray crystallography studies have provided detailed insights into the three-dimensional structure of gamabufotalin, revealing its isostructural relationship with arenobufagin, another bufadienolide with a similar steroid skeleton. []
Induction of apoptosis: Gamabufotalin triggers apoptosis in cancer cells through various pathways, including the activation of caspase cascades and suppression of survival signaling pathways. [, , , ]
Suppression of c-Myc: Gamabufotalin specifically targets the oncoprotein c-Myc, inducing its ubiquitination and degradation, ultimately leading to the repression of c-Myc target genes. []
Inhibition of angiogenesis: Gamabufotalin has been found to inhibit angiogenesis by suppressing VEGF-induced VEGFR-2 signaling, hindering endothelial cell proliferation, migration, and tubulogenesis. []
Inhibition of osteoclastogenesis: Gamabufotalin exhibits anti-osteoporotic activity by suppressing RANKL-induced osteoclast formation and bone resorption through the inhibition of NF-κB and ERK/MAPK signaling pathways. []
Gamabufotalin is a white crystalline solid. [] It exhibits solubility in various organic solvents, including chloroform, methanol, and ethanol. [, , ] Its specific physical and chemical properties, such as melting point and spectral data, have been determined and reported in various scientific studies. [, ]
Anticancer research: Gamabufotalin's cytotoxic effects against various cancer cell lines have been extensively studied, making it a potential candidate for anticancer drug development. [, , , , , , , ] In vitro studies have demonstrated its efficacy against glioblastoma, pancreatic cancer, multiple myeloma, lung cancer, and breast cancer. [, , , , , , ] Studies have explored its synergistic effects with other anticancer agents, such as arsenite, to enhance its cytotoxic activity. [, ] In vivo studies have also demonstrated its potential in inhibiting tumor growth and angiogenesis in animal models. [, ]
Immunomodulation: Gamabufotalin has shown the ability to modulate immune responses, particularly by reducing the percentage of CD4+CD25+Foxp3+ regulatory T cells in mitogen-activated human PBMCs. [] This immunomodulatory activity suggests its potential as an adjuvant therapeutic agent to enhance the efficacy of conventional anticancer drugs by manipulating Treg cells. []
Cardiovascular research: Like other bufadienolides, gamabufotalin exhibits cardiotonic activity. [, ] Its effects on cardiac function have been studied in isolated guinea pig hearts, revealing its ability to increase myocardial contractile force and coronary flow, particularly in experimentally induced heart failure models. []
Traditional Chinese medicine research: Gamabufotalin is a major component of ChanSu, a traditional Chinese medicine derived from toad venom. [, , , , , , , , ] Research has focused on understanding its contribution to the therapeutic effects of ChanSu, particularly in cancer treatment. [, , , , ]
Analytical chemistry: Gamabufotalin serves as a reference standard in analytical methods for quality control of toad venom-based products. [, , , , , ] Its presence and quantity are used to assess the authenticity and quality of these traditional medicines.
Structure-activity relationship studies: Further investigations into the relationship between the structure of gamabufotalin and its biological activities, including cytotoxicity and Na+/K+-ATPase inhibition, are crucial for the development of more potent and selective analogs. []
Drug delivery systems: Exploring novel drug delivery systems to enhance the targeted delivery of gamabufotalin to tumor cells while minimizing systemic toxicity is essential for its clinical translation. [, ]
Combination therapies: Investigating the synergistic potential of gamabufotalin with other anticancer agents or therapies could lead to more effective treatment strategies for various cancers. [, ]
Gamabufotalin possesses the molecular formula C₂₄H₃₄O₅ and a molecular weight of 402.52 g/mol. Its core structure is a cyclopentanoperhydrophenanthrene system, characteristic of cardiotonic steroids, with a six-membered α-pyrone ring (lactone) at C-17β (Figure 1). This bufadienolide configuration distinguishes it from the five-membered lactone ring typical of cardenolides. A defining feature is its intricate stereochemistry, containing nine defined chiral centers (3β, 5β, 8R, 9S, 10S, 11α, 13R, 14β, 17β) conferring a rigid three-dimensional conformation essential for biological activity [5] [8] [9].
Table 1: Fundamental Chemical Properties of Gamabufotalin
Property | Value/Descriptor |
---|---|
Systematic Name | (3β,5β,11α)-3,11,14-Trihydroxybufa-20,22-dienolide |
Molecular Formula | C₂₄H₃₄O₅ |
Molecular Weight | 402.52 g/mol |
Defined Stereocenters | 9 (All R/S specified) |
E/Z Centers | 0 |
CAS Registry Number | 465-11-2 |
SMILES | C[C@]12CC@@H[C@H]3C@@H[C@@]1(O)CC[C@@H]2C5=COC(=O)C=C5 |
InChIKey | FMTLOAVOGWSPEF-KJRPADTMSA-N |
Solubility Profile | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone; sparingly soluble in water |
Stability & Storage | Stable when desiccated at -20°C; solutions in DMSO stable at -20°C for months |
Hydroxyl groups at C-3β (typical steroid A-ring position), C-11α (uncommon axial orientation), and C-14β contribute to its polarity and hydrogen-bonding capacity. The Δ²⁰,²² unsaturated lactone ring is crucial for binding ATP-binding pockets in target kinases like VEGFR-2 and IKKβ. Computational docking studies reveal the C-14 and C-3 hydroxyls form key hydrogen bonds with kinase residues, while the lactone and steroid nucleus engage in hydrophobic interactions [2] [3] [9]. X-ray crystallographic data (though limited for the pure compound) suggests overall structural similarity to related bufadienolides like arenobufagin, with minor variations in ring conformation influenced by the C-11α hydroxyl [4].
Gamabufotalin is primarily sourced from the parotoid gland secretions and skin of bufonid toads. It is a major bioactive constituent of Chansu (also known as Chan Su or Senso), a traditional medicine prepared from the dried venom of the Asiatic toad (Bufo gargarizans Cantor). Lesser amounts are found in related species like the Central Asian green toad (Bufo viridis) and the Japanese toad (Bufo japonicus formosus) [4] [9]. Historically, Chansu has been employed in Traditional Chinese Medicine (TCM) for centuries, not as an anti-cancer agent initially, but for its cardiotonic, anti-inflammatory, antimicrobial, and analgesic properties. It was traditionally used in formulations to treat conditions like heart failure, sore throats, skin infections, and pain [3] [4] [9]. Within Chansu, gamabufotalin is a quantitatively significant bufadienolide, constituting approximately 1.75% to 5% of the crude venom extract. Its isolation typically involves multi-step chromatography (e.g., preparative High-Speed Counter-Current Chromatography - HSCCC) using solvent systems like n-hexane-ethyl acetate-methanol-water, yielding high-purity (>98%) material confirmed by NMR and mass spectrometry [3] [9]. The historical use of Chansu in treating inflammatory conditions provided an early, albeit indirect, clue towards its potential anti-cancer utility, given the established links between chronic inflammation and carcinogenesis. Modern pharmacological investigations have shifted focus towards isolating and characterizing specific components like gamabufotalin for targeted oncological applications [2] [3] [6].
Gamabufotalin exhibits potent and multi-targeted anti-tumor activities at nanomolar concentrations (IC₅₀ values typically ranging from 14-75 nM across various cancer cell lines), with a growing body of evidence supporting its efficacy against diverse malignancies through distinct yet potentially interconnected molecular pathways [2] [3] [6].
Table 2: Key Molecular Targets and Anti-Cancer Mechanisms of Gamabufotalin
Molecular Target | Cancer Type(s) | Primary Mechanism & Functional Consequence | Experimental Evidence |
---|---|---|---|
VEGFR-2 Kinase | Lung, Angiogenesis | Inhibits ATP-binding; Blocks VEGF-induced phosphorylation; Suppresses PI3K/AKT & MAPK cascades | Inhibits HUVEC proliferation, migration, tube formation; Reduces vessel density in lung xenografts [2] [10] |
IKKβ Kinase | Non-Small Cell Lung Cancer (NSCLC) | Binds ATP-site; Inhibits IκBα phosphorylation & degradation; Prevents NF-κB (p50/p65) nuclear translocation | Suppresses COX-2 expression; Blocks p300 recruitment to COX-2 promoter; Induces apoptosis via caspases [3] |
STAT3 Transcription Factor | Colitis-Associated Colorectal Cancer (CAC), Colorectal Cancer (CRC) | Inhibits phosphorylation/activation; Reduces nuclear translocation; Downregulates Bcl-2/Bax ratio | Induces apoptosis in HT-29/HCT116 cells; Suppresses tumor growth in AOM/DSS model [6] |
c-Myc Oncoprotein | Multiple Myeloma (MM) | Induces JNK-mediated WWP2 E3 ligase upregulation; Promotes c-Myc ubiquitination & proteasomal degradation | Global repression of c-Myc target genes; Anti-proliferation & apoptosis in MM cells; Inhibits osteolysis in SCID-hu model [9] |
STAMBPL1 Deubiquitinase | Hepatocellular Carcinoma (HCC) | Downregulates STAMBPL1 expression; Disrupts amino acid metabolism; Inhibits mTORC1 signaling | Reduces HCC cell proliferation, migration, invasion; Induces apoptosis & G2/M arrest; Modulates metabolomic profiles [7] |
Anti-Angiogenic Activity: Gamabufotalin is a potent inhibitor of tumor angiogenesis, primarily by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Molecular docking simulations confirm its interaction with the ATP-binding pocket of VEGFR-2. This binding inhibits VEGF-A-induced autophosphorylation of VEGFR-2 (Tyr1175) in human umbilical vein endothelial cells (HUVECs), consequently suppressing downstream pro-angiogenic signaling cascades, primarily PI3K/AKT and MAPK/ERK. Functionally, this translates to dose-dependent (doses as low as 25 nM) inhibition of critical steps in angiogenesis: endothelial cell proliferation, migration, invasion, and capillary-like tube formation in vitro. Crucially, in vivo validation shows gamabufotalin (tested in mg/kg doses via IP injection) reduces vascularization in Matrigel plugs implanted in C57/BL6 mice and decreases microvessel density within human lung tumor xenografts grown in nude mice [2] [10].
Inhibition of Pro-Inflammatory & Pro-Survival Pathways: In non-small cell lung cancer (NSCLC) cells (A549, H1299, H322), gamabufotalin suppresses the NF-κB pathway by specifically inhibiting Inhibitor of κB Kinase β (IKKβ). Docking studies indicate direct binding to the ATP-site of IKKβ, preventing phosphorylation of IκBα and its subsequent degradation. This blocks nuclear translocation of NF-κB dimers (p50/p65), abrogating their binding to the Cyclooxygenase-2 (COX-2) promoter and preventing recruitment of the transcriptional co-activator p300. Consequently, COX-2 expression is profoundly downregulated. As COX-2 overexpression promotes tumor viability, migration, invasion, and inflammation, its suppression contributes significantly to gamabufotalin's anti-tumor effects in lung models. This IKKβ/NF-κB/COX-2 axis inhibition is coupled with intrinsic apoptosis induction via cytochrome c release and caspase-9/-3 activation [3].
Transcription Factor Targeting (STAT3, c-Myc): Gamabufotalin demonstrates efficacy against hematological and gastrointestinal malignancies by disrupting oncogenic transcription factors. In colorectal cancer (HT-29, HCT-116 cells) and colitis-associated cancer (AOM/DSS mouse model), it inhibits phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), reducing its nuclear translocation. This downregulates the anti-apoptotic protein Bcl-2, increases pro-apoptotic Bax, and activates executioner caspases, leading to apoptosis and significant suppression of tumor growth in vivo. In multiple myeloma, gamabufotalin uniquely induces JNK activation, leading to upregulation of the E3 ubiquitin ligase WWP2. WWP2 directly interacts with and ubiquitinates the c-Myc oncoprotein, targeting it for proteasomal degradation. This global repression of c-Myc target genes underlies its potent anti-proliferative and pro-apoptotic effects in myeloma cells and its ability to inhibit myeloma-induced osteolysis in bone marrow niches [6] [9].
Metabolic Reprogramming & Novel Target (STAMBPL1) in HCC: Recent multi-omics approaches (transcriptomics, metabolomics) reveal gamabufotalin's impact on hepatocellular carcinoma (HCC) metabolism. It significantly downregulates STAMBPL1, a metalloprotease deubiquitinase. STAMBPL1 suppression alters amino acid metabolism (particularly tryptophan and histidine pathways) and inhibits mTORC1 signaling. This metabolic disruption, combined with STAMBPL1's role in promoting HCC progression, contributes to gamabufotalin's effects in HCC cells (MHCC97H, Huh-7): inhibition of proliferation, migration, and invasion; induction of G2/M cell cycle arrest; and activation of mitochondrial apoptosis. These effects occur with minimal cytotoxicity towards normal hepatocytes (LX-2 cells), suggesting a favorable therapeutic window [7].
Table 3: Anti-Cancer Efficacy of Gamabufotalin Across Preclinical Models
Cancer Type | Model System | Key Findings | Reference |
---|---|---|---|
Lung Cancer (NSCLC) | A549, H1299, H322 cells; A549 xenografts (nude mice) | ↓ Cell viability/colony formation (IC₅₀ ~50-100 nM); ↓ Migration; ↓ COX-2 expression; ↓ p-p65; ↑ Apoptosis; ↓ Tumor growth (5, 20 mg/kg i.p.) | [3] |
Angiogenesis | HUVECs; Matrigel Plug (C57/BL6); Lung xenograft (nude mice) | ↓ VEGF-induced proliferation/migration/tube formation (IC₅₀ ~25-50 nM); ↓ Phospho-VEGFR-2; ↓ Vessel density in vivo | [2] [10] |
Multiple Myeloma | MM cell lines; Xenograft mice; SCID-hu model | ↓ Proliferation (IC₅₀ <50 nM); ↑ Apoptosis; ↑ WWP2; ↓ c-Myc (ubiquitination/degradation); ↓ Tumor growth; ↓ Osteolysis | [9] |
Colorectal Cancer (CRC) & Colitis-Associated Cancer (CAC) | HT-29, HCT-116 cells; AOM/DSS model (mice) | ↓ Cell viability/colony formation; ↑ Apoptosis (↓ Bcl-2, ↑ Bax, ↑ Casp-3); ↓ p-STAT3; ↓ Tumor incidence/size in vivo | [6] |
Hepatocellular Carcinoma (HCC) | MHCC97H, Huh-7 cells; In vivo models (implied) | ↓ Proliferation/migration/invasion; ↑ G2/M arrest; ↑ Apoptosis; ↓ STAMBPL1; ↓ mTOR signaling; Altered amino acid metabolism | [7] |
Glioblastoma | U87 cells; U87 xenografts (mice) | Synergy with Temozolomide; ↑ p-p38; Modulates Na⁺/K⁺-ATPase subunits | [10] |
The convergence of gamabufotalin's actions on critical nodes like VEGFR-2, IKKβ, STAT3, c-Myc, and STAMBPL1 highlights its potential as a multi-targeted agent against diverse oncogenic processes. Its ability to inhibit angiogenesis, inflammation, proliferation, and survival pathways, often simultaneously, positions it uniquely among natural product-derived anti-cancer candidates. Further research is warranted to explore synergistic combinations and overcome potential resistance mechanisms [2] [3] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: